molecular formula C15H13NO2 B13143704 N-(2-Hydroxy-9H-fluoren-3-YL)acetamide CAS No. 65330-29-2

N-(2-Hydroxy-9H-fluoren-3-YL)acetamide

Cat. No.: B13143704
CAS No.: 65330-29-2
M. Wt: 239.27 g/mol
InChI Key: SNOPOCJMIXZQAF-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-9H-fluoren-3-yl)acetamide is a fluorene-derived acetamide featuring a hydroxyl group at the 2-position and an acetamide substituent at the 3-position of the fluorene backbone. Fluorene derivatives are widely studied due to their applications in pharmaceuticals, organic electronics, and polymer chemistry.

Properties

CAS No.

65330-29-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2-hydroxy-9H-fluoren-3-yl)acetamide

InChI

InChI=1S/C15H13NO2/c1-9(17)16-14-8-13-11(7-15(14)18)6-10-4-2-3-5-12(10)13/h2-5,7-8,18H,6H2,1H3,(H,16,17)

InChI Key

SNOPOCJMIXZQAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxy-9H-fluoren-3-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-acetylaminofluoren-9-one with sodium borohydride in a mixture of tetrahydrofuran and methanol under an inert atmosphere. The reaction is typically carried out at temperatures ranging from 0°C to 20°C for about 30 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxy-9H-fluoren-3-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.

Scientific Research Applications

N-(2-Hydroxy-9H-fluoren-3-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-9H-fluoren-3-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to therapeutic effects. The compound’s hydroxy and acetamide groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(2-Hydroxy-9H-fluoren-3-yl)acetamide -OH (2), -NHCOCH₃ (3) C₁₅H₁₃NO₂ 239.27 Enhanced polarity, potential H-bonding -
2-Acetamidofluorene -NHCOCH₃ (2) C₁₅H₁₃NO 223.27 Carcinogen precursor, metabolic studies
N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide -Cl (1,3), -NHCOCH₃ (2) C₁₅H₁₁Cl₂NO 292.16 Increased lipophilicity, halogen effects
N-(4-Fluoro-9H-fluoren-2-yl)acetamide -F (4), -NHCOCH₃ (2) C₁₅H₁₂FNO 241.26 Electron-withdrawing, metabolic stability
N-[7-Fluoro-3-(methylthio)-9H-fluoren-2-yl]acetamide -F (7), -SMe (3), -NHCOCH₃ (2) C₁₆H₁₄FNOS 287.35 Thioether group, potential redox activity
N-Hydroxy-N-(2-fluorenyl)acetamide -NHOH (2), -COCH₃ C₁₅H₁₃NO₂ 239.27 Hydroxamic acid, chelating properties

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in the target compound improves water solubility compared to non-polar analogs like 2-Acetamidofluorene . Halogenated derivatives (e.g., dichloro, fluoro) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
  • The methylthio group in N-[7-Fluoro-3-(methylthio)-9H-fluoren-2-yl]acetamide introduces sulfur-based redox activity .

Key Research Findings

  • Structure-Activity Relationships: Positional Effects: Substituents at the 2-position (e.g., acetamide) are critical for biological activity, as seen in 2-Acetamidofluorene’s role in carcinogenicity studies . Halogenation: Chloro and fluoro groups enhance stability but may increase toxicity, as observed in dichloro derivatives . Hydroxamic Acids: N-Hydroxy analogs exhibit unique reactivity, such as metal chelation, relevant to enzyme inhibition .

Biological Activity

N-(2-Hydroxy-9H-fluoren-3-YL)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure:

  • Molecular Formula: C15H13NO2
  • Molecular Weight: 239.27 g/mol

The compound features a hydroxy group at the 2-position and an acetamide functional group attached to a fluorenyl backbone. This unique structure influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the acetylation of 2-hydroxyfluorene using acetic anhydride in the presence of a base like pyridine. The reaction conditions generally include heating at temperatures between 60°C and 70°C for several hours to ensure complete conversion. In industrial settings, continuous flow processes may enhance efficiency and yield.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxy group facilitates hydrogen bonding with macromolecules, influencing enzyme activities and cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines in vitro.
  • Anticancer Activity: Research indicates potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

Case Studies

  • Cytotoxicity Assay:
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
  • Enzyme Inhibition:
    • Another investigation focused on the compound's ability to inhibit certain enzymes involved in inflammatory pathways. The results demonstrated that this compound effectively inhibited lipoxygenase activity, which is crucial in the synthesis of pro-inflammatory mediators.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameHydroxy Group PositionBiological Activity
This compound2Anti-inflammatory, Anticancer
N-(9-Hydroxy-9H-fluoren-2-YL)acetamide9Moderate enzyme inhibition
N-(7-Hydroxy-9H-fluoren-2-YL)acetamide7Limited biological studies available

The positioning of the hydroxy group significantly affects the compound's reactivity and interaction patterns with biological targets, contributing to its unique pharmacological profile.

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